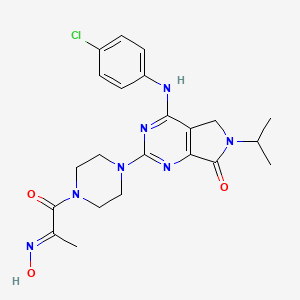

ZM 253270

Beschreibung

Eigenschaften

CAS-Nummer |

169340-04-9 |

|---|---|

Molekularformel |

C22H26ClN7O3 |

Molekulargewicht |

471.9 g/mol |

IUPAC-Name |

4-(4-chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one |

InChI |

InChI=1S/C22H26ClN7O3/c1-13(2)30-12-17-18(21(30)32)25-22(26-19(17)24-16-6-4-15(23)5-7-16)29-10-8-28(9-11-29)20(31)14(3)27-33/h4-7,13,33H,8-12H2,1-3H3,(H,24,25,26)/b27-14+ |

InChI-Schlüssel |

OYOSXTKSOATNNB-MZJWZYIUSA-N |

SMILES |

CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C(=NO)C |

Isomerische SMILES |

CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)/C(=N/O)/C |

Kanonische SMILES |

CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C(=NO)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ZM 253270; ZM253270; ZM-253270. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

ZM 253270: A Technical Guide to its Mechanism of Action as a Neurokinin-2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM 253270 is a potent and selective non-peptide antagonist of the neurokinin-2 (NK-2) receptor. Its mechanism of action is centered on the competitive inhibition of the Gq/11 protein-coupled NK-2 receptor, thereby blocking the downstream signaling cascade that leads to intracellular calcium mobilization. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction

The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B, plays a significant role in a variety of physiological and pathophysiological processes. These peptides exert their effects through three distinct G protein-coupled receptors: NK-1, NK-2, and NK-3. The NK-2 receptor, preferentially activated by NKA, is coupled to the Gq/11 family of G proteins. Activation of the NK-2 receptor initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium. This compound has been identified as a selective antagonist for the NK-2 receptor, making it a valuable tool for studying the physiological roles of this receptor and a potential lead compound in drug development.

Mechanism of Action: Inhibition of the NK-2 Receptor-Gq/11 Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the neurokinin-2 receptor. By binding to the receptor, this compound prevents the endogenous ligand, Neurokinin A, from binding and initiating the downstream signaling cascade. This blockade directly inhibits the activation of the associated Gq/11 protein.

The canonical signaling pathway for the NK-2 receptor is as follows:

-

Ligand Binding: Neurokinin A binds to the extracellular domain of the NK-2 receptor.

-

G Protein Coupling and Activation: This binding event induces a conformational change in the receptor, leading to the coupling and activation of the heterotrimeric G protein, Gq/11. The α-subunit of Gq/11 exchanges GDP for GTP.

-

Phospholipase C Activation: The activated Gαq/11 subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Cellular Response: The increase in intracellular calcium concentration leads to a variety of cellular responses, including smooth muscle contraction.

This compound acts at the initial step of this pathway, competitively inhibiting the binding of NKA to the NK-2 receptor, thereby preventing all subsequent downstream events.

ZM 253270: A Nonpeptide Neurokinin A (NK₂) Receptor Antagonist – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ZM 253270, a nonpeptide antagonist of the neurokinin A (NKA) receptor, also known as the tachykinin NK₂ receptor. This compound has been characterized as a potent and competitive antagonist with notable species selectivity. This document details its pharmacological profile, including binding affinities and functional antagonism, summarizes key experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study of neurokinin receptor pharmacology and the development of related therapeutics.

Pharmacological Profile of this compound

This compound is a pyrrolopyrimidine derivative that acts as a selective antagonist of the neurokinin-2 (NK₂) receptor. Its antagonist properties have been demonstrated through both radioligand binding assays and functional studies. A key characteristic of this compound is its species selectivity, exhibiting higher affinity for the hamster NK₂ receptor compared to the human ortholog.

Quantitative Data: Binding Affinity and Functional Antagonism

The pharmacological data for this compound is summarized in the tables below. These tables provide a clear comparison of its binding affinity (Ki) for different neurokinin receptor subtypes and its functional antagonist potency (pA₂ or -logKB) in various tissues.

| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference |

| NK₂ | Hamster | Urinary Bladder (Native/Cloned) | [³H]NKA | 2 | [1] |

| NK₂ | Human | Cloned | [³H]NKA | 96 (48-fold weaker than hamster) | [1] |

| NK₁ | Guinea Pig | Lung Membranes | [³H]SP | > 2000 | [1] |

| NK₃ | - | - | - | Data Not Available | - |

Table 1: Binding Affinity of this compound for Neurokinin Receptors. This table summarizes the equilibrium dissociation constants (Ki) of this compound for NK₁, NK₂, and NK₃ receptors from different species.

| Tissue | Species | Agonist | Antagonist Potency (-logKB / pA₂) | Reference |

| Trachea | Hamster | Neurokinin A (NKA) | 7.5 | [1] |

| Bronchus | Human | Neurokinin A (NKA) | ~5.5 (approx. 90-fold less potent than in hamster) | [1] |

Table 2: Functional Antagonist Potency of this compound. This table presents the functional antagonist potency of this compound in isolated tissue preparations.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as an NK₂ receptor antagonist.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NK₂ receptor through competitive displacement of a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NK₂ receptor.

Materials:

-

Membrane Preparations: Cell membranes prepared from tissues endogenously expressing the NK₂ receptor (e.g., hamster urinary bladder) or from cell lines stably expressing the cloned hamster or human NK₂ receptor.

-

Radioligand: [³H]-Neurokinin A ([³H]NKA).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled Neurokinin A (e.g., 1 µM).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]NKA (at a concentration close to its Kd), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of unlabeled NKA (1 µM), 50 µL of [³H]NKA, and 100 µL of membrane suspension.

-

Competitor Binding: 50 µL of serial dilutions of this compound, 50 µL of [³H]NKA, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total and competitor binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the agonist Neurokinin A in cells expressing the NK₂ receptor.

Objective: To determine the functional antagonist potency (IC₅₀) of this compound.

Materials:

-

Cells: A cell line stably expressing the human or hamster NK₂ receptor (e.g., CHO or HEK293 cells).

-

Agonist: Neurokinin A (NKA).

-

Antagonist: this compound.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Calcium-6.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (optional): To prevent dye extrusion from the cells.

-

Fluorescence Plate Reader: With an integrated liquid handling system (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the NK₂ receptor-expressing cells into 96- or 384-well black, clear-bottom microplates and grow them to near confluency.

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, with or without probenecid.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

-

Antagonist Pre-incubation:

-

Gently wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of this compound to the appropriate wells. Include vehicle control wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's automated injection system, add a pre-determined concentration of NKA (typically the EC₈₀) to all wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 90-180 seconds) to monitor the change in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response as a function of the log concentration of this compound.

-

Calculate the IC₅₀ value from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of the NK₂ receptor and the general workflows for the experimental protocols described above.

Figure 1: NK₂ Receptor Signaling Pathway.

Figure 2: Radioligand Binding Assay Workflow.

Figure 3: Calcium Mobilization Assay Workflow.

In Vivo Studies

While in-depth in vivo studies specifically investigating this compound are limited in the publicly available literature, the role of NK₂ receptor antagonists has been explored in various animal models of diseases where neurokinin A is implicated, such as asthma and inflammatory conditions. In these models, NK₂ receptor antagonists are evaluated for their ability to inhibit NKA-induced effects, including bronchoconstriction and plasma extravasation. The species selectivity of this compound would be a critical consideration in the design and interpretation of such in vivo experiments, with hamster models likely showing greater efficacy than rodent or primate models.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the neurokinin A and the NK₂ receptor. Its characterization as a potent, competitive, and species-selective nonpeptide antagonist provides a solid foundation for its use in in vitro research. This technical guide has summarized the key quantitative data, provided detailed experimental protocols for its characterization, and visualized the relevant biological and experimental processes. Further in vivo studies would be beneficial to fully elucidate the therapeutic potential of this compound and similar NK₂ receptor antagonists.

References

The Gq Protein Signaling Pathway: A Technical Guide to Its Core and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gαq protein signaling pathway is a fundamental cellular communication cascade initiated by the activation of a diverse family of G protein-coupled receptors (GPCRs). This pathway plays a critical role in a myriad of physiological processes, including neurotransmission, smooth muscle contraction, and inflammatory responses. Dysregulation of Gq signaling is implicated in numerous diseases, making it a key target for therapeutic intervention.

This technical guide provides an in-depth exploration of the Gq signaling pathway, with a particular focus on its modulation by small molecule inhibitors. While the initial query centered on ZM 253270, our comprehensive review of the scientific literature indicates that this compound is primarily characterized as a neurokinin A (NK-2) receptor antagonist and is not a direct inhibitor of the Gq protein itself.[1] Therefore, this guide will address the core Gq pathway and detail the mechanisms of the well-established and selective Gq inhibitors, YM-254890 and FR900359.

The Canonical Gq Signaling Pathway

The Gq signaling cascade is initiated when an agonist binds to a Gq-coupled GPCR. This binding event induces a conformational change in the receptor, which in turn activates its associated heterotrimeric G protein (composed of Gαq, Gβ, and Gγ subunits). The activated receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq subunit.

The GTP-bound Gαq subunit dissociates from the Gβγ dimer and activates its primary effector enzyme, phospholipase C-β (PLCβ). PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream effectors, including calmodulin and calcium/calmodulin-dependent protein kinases (CaMKs).

DAG remains in the plasma membrane and, in concert with the elevated intracellular calcium, activates protein kinase C (PKC). Activated PKC phosphorylates a wide range of cellular proteins, leading to diverse physiological responses.

Figure 1: The canonical Gq protein signaling pathway.

Selective Inhibitors of Gq Proteins: YM-254890 and FR900359

YM-254890 and FR900359 are naturally occurring cyclic depsipeptides that have emerged as potent and selective inhibitors of the Gq family of G proteins (Gαq, Gα11, and Gα14).[2][3] They are invaluable tools for dissecting Gq-mediated signaling events and represent promising leads for drug development.

Mechanism of Action

Both YM-254890 and FR900359 act by directly binding to the Gαq subunit.[4][5] Their binding site is a hydrophobic cleft between the GTPase and helical domains of Gαq.[4][5] By occupying this cleft, the inhibitors stabilize the GDP-bound, inactive conformation of the Gαq subunit.[4][6] This stabilization prevents the release of GDP, which is a prerequisite for GTP binding and subsequent G protein activation.[4][5] Consequently, the Gαq subunit remains locked in its inactive state, unable to dissociate from the Gβγ dimer and activate downstream effectors like PLCβ.

Figure 2: Mechanism of Gq inhibition by YM-254890 and FR900359.

Quantitative Data for Gq Inhibitors

The following tables summarize the reported inhibitory potencies (IC50 values) of YM-254890 and FR900359 in various in vitro assays.

Table 1: Inhibitory Potency (IC50) of YM-254890

| Assay Type | Receptor/Stimulus | Cell Line/System | IC50 (nM) | Reference |

| Ca2+ Mobilization | P2Y1 Receptor | C6-15 cells | 31 | [7] |

| [35S]GTPγS Binding | P2Y1 Receptor | C6-15 cell membranes | ~100 | [7] |

| [35S]GTPγS Binding | Muscarinic M1 Receptor | CHO cell membranes | ~100 | [7] |

| ERK1/2 Phosphorylation | Gq-coupled receptors | HCAEC | ~1-2 | [7] |

| ERK1/2 Phosphorylation | Gs-coupled receptors | HCAEC | ~1-2 | [7] |

| ERK1/2 Phosphorylation | Gi/o-coupled receptors | HCAEC | 27 | [7] |

Table 2: Inhibitory Potency (IC50) of FR900359

| Assay Type | Receptor/Stimulus | Cell Line/System | IC50 (nM) | Reference |

| IP-One Accumulation | M1 Muscarinic Receptor | HEK293 cells | 0.54 | [8] |

| Ca2+ Mobilization | M1 Muscarinic Receptor | HEK293 cells | 0.79 | [8] |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. Inhibition of this binding is a direct measure of G protein inactivation.

Materials:

-

Cell membranes expressing the Gq-coupled receptor of interest.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

[35S]GTPγS (radiolabeled).

-

Agonist for the receptor of interest.

-

YM-254890 or FR900359.

-

Scintillation cocktail.

-

96-well filter plates.

-

Vacuum manifold.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from cells overexpressing the Gq-coupled receptor of interest.

-

In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), and cell membranes (5-20 µg protein/well).

-

Add the Gq inhibitor (YM-254890 or FR900359) at various concentrations.

-

Add the agonist at a concentration that elicits a submaximal response. For antagonist testing, pre-incubate with the antagonist before adding the agonist.

-

Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1-1 nM).

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data are expressed as a percentage of the agonist-stimulated [35S]GTPγS binding in the absence of the inhibitor.

Figure 3: Workflow for a [35S]GTPγS binding assay.

Intracellular Calcium Mobilization Assay

This cell-based assay measures changes in intracellular calcium concentration upon GPCR activation using a calcium-sensitive fluorescent dye.

Materials:

-

Cells expressing the Gq-coupled receptor of interest.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist for the receptor of interest.

-

YM-254890 or FR900359.

-

Fluorescence plate reader with an injection system.

-

Black-walled, clear-bottom 96-well plates.

Procedure:

-

Seed cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

Add assay buffer containing the Gq inhibitor (YM-254890 or FR900359) at various concentrations and incubate for a specified period.

-

Place the plate in the fluorescence plate reader.

-

Measure the baseline fluorescence.

-

Inject the agonist and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data are typically expressed as the peak fluorescence response or the area under the curve.

Conclusion

The Gq protein signaling pathway is a vital and complex system that is amenable to modulation by selective small molecule inhibitors. While this compound is not a direct Gq inhibitor, compounds like YM-254890 and FR900359 have proven to be indispensable research tools for elucidating the intricacies of Gq-mediated signaling. The detailed understanding of this pathway and the mechanisms of its inhibitors, as outlined in this guide, is crucial for the development of novel therapeutics targeting a wide range of human diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. Recent achievements in developing selective Gq inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of ZM 253270: A Selective Neurokinin-2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 253270 is a potent and selective nonpeptide antagonist of the neurokinin-2 (NK-2) receptor. As a member of the pyrrolopyrimidine class of compounds, it has been instrumental in characterizing the physiological and pathological roles of the NK-2 receptor. This technical guide provides a detailed overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and functional activity. Detailed experimental protocols and a summary of the relevant signaling pathways are also presented to facilitate further research and drug development efforts.

Core Pharmacological Profile

This compound exhibits competitive antagonism at the NK-2 receptor, with a notable species-specific selectivity. It is significantly more potent at the hamster NK-2 receptor than the human ortholog.

Data Presentation: Binding Affinity and Functional Antagonism

The following tables summarize the key quantitative data for this compound.

| Binding Affinity (Ki) | Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| This compound | Hamster NK-2 | Hamster urinary bladder | [³H]Neurokinin A | 2 | [1] |

| Human NK-2 | Cloned human NK-2R | [³H]Neurokinin A | 96 | [1] | |

| Guinea Pig NK-1 | Guinea pig lung membranes | [³H]Substance P | >2000 | [1] |

| Functional Antagonism (-logKB / pA2) | Agonist | Tissue Preparation | Response Measured | -logKB / pA2 | Reference |

| This compound | Neurokinin A | Hamster trachea | Contraction | 7.5 | [1] |

| Neurokinin A | Human bronchus | Contraction | ~5.5 | [1] |

Signaling Pathways

The NK-2 receptor, the primary target of this compound, is a G protein-coupled receptor (GPCR) that predominantly couples to the Gq/11 family of G proteins.[2] Activation of the NK-2 receptor by its endogenous ligand, neurokinin A (NKA), initiates a well-defined signaling cascade.

Neurokinin-2 Receptor Signaling Pathway

Activation of the NK-2 receptor leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer.[1][3][4][5] The activated Gαq/11 subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4][5] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses.

Experimental Protocols

The following are detailed methodologies for key experiments used in the pharmacological characterization of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NK-2 receptor.

Materials:

-

Cell membranes prepared from hamster urinary bladder or a cell line stably expressing the human NK-2 receptor (e.g., CHO or HEK293 cells).

-

[³H]Neurokinin A (Radioligand).

-

This compound (Test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes, [³H]NKA (at a concentration near its Kd), and varying concentrations of this compound in binding buffer. For determination of non-specific binding, a high concentration of a non-labeled NK-2 agonist (e.g., NKA) is used instead of this compound.

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize NKA-induced increases in intracellular calcium.

Materials:

-

A cell line stably expressing the NK-2 receptor (e.g., CHO or HEK293 cells).

-

Neurokinin A (Agonist).

-

This compound (Antagonist).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Cell Plating: Seed the NK-2R expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) to allow for dye uptake.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period to allow for receptor binding.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading, then add a fixed concentration of NKA (typically the EC₈₀) to all wells and immediately begin kinetic measurement of fluorescence changes over time.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound on the NKA-induced calcium response and calculate the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the NK-2 receptor. Its high affinity and selectivity, particularly for the hamster NK-2 receptor, have been well-characterized through radioligand binding and functional assays. The detailed protocols and signaling pathway information provided in this guide are intended to support further research into the therapeutic potential of NK-2 receptor antagonism and the development of novel modulators targeting this important GPCR.

References

- 1. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]

ZM 253270: A Technical Guide for the Study of Tachykinin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 253270 is a potent and species-selective non-peptide antagonist of the tachykinin NK2 receptor. Tachykinin receptors, including the NK1, NK2, and NK3 subtypes, are G-protein coupled receptors (GPCRs) that mediate the biological effects of the tachykinin neuropeptides, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are implicated in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. The selectivity of this compound for the NK2 receptor makes it a valuable pharmacological tool for elucidating the specific roles of this receptor subtype in various biological systems. This guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and workflows.

Pharmacological Profile of this compound

This compound exhibits high affinity for the tachykinin NK2 receptor, with a notable species-selectivity. While its binding affinity for NK1 and NK3 receptors has not been extensively quantified in publicly available literature, its designation as a selective NK2 antagonist suggests significantly lower affinity for these subtypes.

Binding Affinity Data

The primary quantitative data available for this compound is its inhibitory constant (Ki) at the hamster NK2 receptor.

| Receptor Subtype | Species | Radioligand | Preparation | Ki (nM) |

| NK2 | Hamster | [3H]NKA | Bladder | 2[1] |

| NK2 | Human | [3H]NKA | Cloned Receptor | ~96 (48-fold weaker than hamster)[1] |

| NK1 | - | - | - | Not Available |

| NK3 | - | - | - | Not Available |

Note: The Ki value for the human NK2 receptor is estimated based on the reported 48-fold weaker inhibitory effect compared to the hamster receptor.

Tachykinin Receptor Signaling

Tachykinin receptors primarily couple to Gq/11 proteins. Upon agonist binding, the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this signaling cascade by preventing agonist binding to the NK2 receptor.

References

Unveiling the Research Landscape of CAS 169340-04-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 169340-04-9 is chemically known as Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate. It is a synthetic monoazo dye also recognized by several synonyms, including D&C Red No. 7, Pigment Red 57:1, and Lithol Rubine BK. Primarily utilized as a vibrant red pigment in a wide array of industrial and consumer products such as inks, coatings, plastics, and cosmetics, its research applications are predominantly centered on toxicological and safety assessments rather than therapeutic drug development. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on quantitative toxicological data, detailed experimental methodologies, and visual representations of experimental workflows.

Toxicological Profile

The main body of scientific literature on Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate investigates its safety profile. Key studies have focused on repeat-dose toxicity, mutagenicity, and skin sensitization.

Quantitative Toxicological Data

The following table summarizes the key quantitative findings from toxicological evaluations of D&C Red No. 7.

| Study Type | Species | Dose Levels | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |

| 28-Day Repeated Dose Oral Toxicity | Rat (Crj:CD (Sprague-Dawley)) | 0, 100, 300, 1000 mg/kg/day | Increased incidence of renal tubule regeneration in males (≥300 mg/kg). Increased incidence of renal tubule regeneration and necrotic/foamy tubular epithelial cells in females (≥100 mg/kg). Decreased thymus weights in females (≥100 mg/kg). Altered serum chemistry in males at 1000 mg/kg (decreased K+, total cholesterol; increased Cl-, GOT).[1] | Male: 100 mg/kg/day.[1] Female: < 100 mg/kg/day.[1] |

| Chromosomal Aberration Test (In Vitro) | Chinese Hamster Lung (CHL/IU) cells | Up to 5 mg/mL | No induction of structural or numerical chromosomal aberrations with or without metabolic activation.[1] | Not Applicable |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 | Not specified in summary | Negative for mutagenic activity. | Not Applicable |

| Skin Sensitization (HET-CAM Assay) | Chicken Embryo Chorioallantoic Membrane | 1% aqueous dilution | No indication of skin sensitization. | Not Applicable |

| Reproductive/Developmental Toxicity | Rat | 5, 16, 50 mg/kg/day (by gavage on days 6-15 of pregnancy) | No adverse maternal effects or effects on embryo-fetal development. | 1000 mg/kg/day.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key toxicological assays performed on this compound, based on standard OECD guidelines.

28-Day Repeated Dose Oral Toxicity Study in Rodents (based on OECD Guideline 407)

This study aims to provide information on the potential health hazards likely to arise from repeated exposure to a substance over a 28-day period.

-

Animal Model: Young, healthy adult rats (e.g., Sprague-Dawley strain), with an equal number of males and females per group.

-

Group Allocation: At least three dose groups and one control group.

-

Administration: The test substance is administered orally via gavage daily for 28 consecutive days. The vehicle used for the control group should be the same as for the test substance.

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs (e.g., liver, kidneys, spleen, thymus) are weighed.

-

Histopathology: Tissues from all control and high-dose animals are examined microscopically. Any target organs identified are also examined in the lower-dose groups.

-

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium.

-

Bacterial Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative controls.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Research Applications in Drug Development: A Noteworthy Absence

Despite its well-characterized toxicological profile, there is a conspicuous absence of research on Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate within the domain of drug development. Searches of scientific literature and databases do not yield studies investigating this compound for any therapeutic purpose. There is no publicly available data on its interaction with specific biological targets, its mechanism of action in a pharmacological context, or its potential to modulate any signaling pathways relevant to disease. While there is a passing mention of its potential use in drug delivery systems, this appears to be a speculative statement based on its general properties of stability and low toxicity, rather than the result of dedicated research.

Conclusion

The research landscape for CAS number 169340-04-9, or Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate, is firmly rooted in industrial toxicology and safety assessment. The available data indicates a low level of concern for genotoxicity and skin sensitization, with a defined NOAEL for oral toxicity in rats. For researchers and scientists in the field of drug development, this compound does not currently present itself as a viable candidate for therapeutic investigation. The lack of any known biological targets or pharmacological activity suggests that its utility is likely to remain confined to its role as a colorant. Future research, if any, might explore its potential as a stable, non-toxic carrier in novel material science applications, but its journey as a potential therapeutic agent has yet to begin.

References

ZM 253270: A Technical Guide to its Role as a Selective Gq Protein Inhibitor in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 253270 is a potent and selective small molecule inhibitor of the Gαq family of G proteins. This family, which includes Gαq, Gα11, Gα14, and Gα15/16, plays a pivotal role in cellular signaling by coupling G protein-coupled receptors (GPCRs) to the activation of phospholipase C (PLC). The subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. These signaling events regulate a vast array of physiological processes, making the Gq pathway a critical target for pharmacological intervention in various diseases.

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its role in elucidating Gq-mediated cellular signaling pathways, and detailed experimental protocols for its application in research settings.

Mechanism of Action

This compound, and its close structural analog YM-254890, function by selectively inhibiting the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq subunit. This crucial step is required for the activation of the G protein and the subsequent dissociation of the Gαq subunit from the Gβγ dimer. By preventing this nucleotide exchange, this compound effectively locks the Gq protein in its inactive, GDP-bound state, thereby blocking downstream signaling cascades. Structural studies of the related compound YM-254890 have revealed that it binds to a specific pocket on the Gαq subunit, stabilizing the inactive conformation.

Quantitative Data

Table 1: Inhibitory Potency of YM-254890 on Gq-Mediated Signaling

| Assay Type | Receptor/System | Agonist | IC50 Value | Reference |

| Calcium Mobilization | P2Y1 Receptor | ADP | 31 nM | [1] |

| Platelet Aggregation | Human Platelets | ADP | < 0.6 µM | [1] |

| IP1 Production | M1 Receptor in CHO cells | Carbachol | 95 nM | |

| ERK1/2 Activation | Gq-coupled receptors | Various | ~1-2 nM | [1] |

Table 2: Selectivity Profile of YM-254890

| G-Protein Pathway | Assay Type | IC50 Value | Notes | Reference |

| Gs | cAMP Elevation | ~0.1 nM | Partial inhibition observed | [1] |

| Gi/o | ERK1/2 Activation | 27 nM | Suggests some off-target effects at higher concentrations. | [1] |

| G12/13 | Not extensively reported | - | - |

Signaling Pathways and Experimental Workflows

Gq Signaling Pathway

The canonical Gq signaling pathway, which is inhibited by this compound, is depicted below.

Caption: The Gq signaling pathway inhibited by this compound.

Experimental Workflow for Investigating Gq Signaling

A typical workflow for utilizing this compound to investigate the role of Gq signaling in a specific cellular response is outlined below.

Caption: A generalized experimental workflow using this compound.

Experimental Protocols

The following are detailed protocols for two key assays used to study Gq signaling, adapted for the use of this compound.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. Inhibition of this binding by this compound provides a direct measure of its effect on Gq activation.

Materials:

-

Cell membranes expressing the GPCR of interest and Gq proteins.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

GTPγS (unlabeled).

-

GDP.

-

This compound stock solution (in DMSO).

-

Agonist of interest.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

-

Scintillation cocktail.

-

96-well filter plates (e.g., GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare crude cell membranes from cells overexpressing the receptor of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

-

25 µL of various concentrations of this compound or vehicle (DMSO). Pre-incubate for 15-30 minutes at 30°C.

-

25 µL of agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) or buffer for basal binding.

-

25 µL of membrane suspension (typically 5-20 µg of protein per well).

-

-

Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-1.0 nM) to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other values. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway. Inhibition of this calcium signal by this compound demonstrates its effect on the Gq-PLC-IP3 axis.

Materials:

-

Cells endogenously or recombinantly expressing the GPCR of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Probenecid (B1678239) (if required for the cell line to prevent dye extrusion).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

This compound stock solution (in DMSO).

-

Agonist of interest.

-

96- or 384-well black, clear-bottom assay plates.

-

Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02-0.04%), and probenecid (if needed, e.g., 2.5 mM) in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Compound Pre-incubation:

-

Wash the cells gently with assay buffer to remove excess dye.

-

Add assay buffer containing various concentrations of this compound or vehicle (DMSO) to the wells.

-

Incubate for 15-30 minutes at room temperature or 37°C.

-

-

Measurement of Calcium Flux:

-

Place the assay plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Inject the agonist at a predetermined concentration (e.g., EC₈₀) into the wells.

-

Record the fluorescence signal kinetically for 1-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the response of the agonist alone.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the calcium mobilization assay.

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of Gq protein signaling. Its ability to selectively block the GDP/GTP exchange on Gαq subunits allows researchers to dissect the intricate roles of this signaling pathway in a multitude of cellular processes. The experimental protocols provided in this guide offer a framework for utilizing this compound to investigate Gq-mediated events, from direct G protein activation to downstream second messenger mobilization. By employing these methods, researchers can further unravel the complexities of GPCR signaling and identify novel therapeutic targets for diseases driven by aberrant Gq activity.

References

Unraveling the Species-Specific Interactions of ZM 253270: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the species selectivity of ZM 253270, a nonpeptide antagonist of the neurokinin A (NKA) receptor (NK-2). The following sections detail the quantitative binding affinities and functional activities of this compound across various species, outline the experimental methodologies used for these determinations, and present visual representations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurokinin receptor pharmacology.

Executive Summary

This compound exhibits marked species selectivity for the NK-2 receptor. It is a potent antagonist at the hamster NK-2 receptor, while demonstrating significantly lower affinity for the human ortholog. This differential activity underscores the importance of considering species differences in preclinical drug development and necessitates a thorough understanding of the molecular determinants of this selectivity.

Quantitative Analysis of this compound Species Selectivity

The binding affinity and functional antagonist activity of this compound have been characterized in several species. The data, summarized from the seminal work of Aharony et al. (1995), reveals a clear preference for the hamster NK-2 receptor.

Table 1: Radioligand Binding Affinity of this compound at the NK-2 Receptor in Various Species

| Species | Tissue/Cell Line | Radioligand | Apparent Dissociation Constant (Ki) (nM) |

| Hamster | Urinary Bladder | [³H]NKA | 2 |

| Human | Cloned Receptor | [³H]NKA | 96 (48-fold lower than hamster) |

Table 2: Functional Antagonist Activity of this compound in Isolated Tissues

| Species | Isolated Tissue | Agonist | Apparent Antagonist Dissociation Constant (pA₂) |

| Hamster | Trachea | Neurokinin A | 8.7 |

| Guinea Pig | Trachea | Neurokinin A | 8.5 |

| Rabbit | Pulmonary Artery | Neurokinin A | < 6.0 |

Experimental Protocols

The following methodologies are based on the procedures described in the primary literature for the characterization of this compound.

Radioligand Binding Assays for NK-2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for the NK-2 receptor in different species.

Materials:

-

Membrane preparations from hamster urinary bladder or cells expressing the cloned human NK-2 receptor.

-

[³H]Neurokinin A ([³H]NKA) as the radioligand.

-

This compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% bovine serum albumin.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane preparations (containing a specific protein concentration) are incubated with a fixed concentration of [³H]NKA and varying concentrations of the unlabeled competitor, this compound.

-

The incubation is carried out at room temperature for a specified duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled NKA.

-

The IC₅₀ values (the concentration of this compound that inhibits 50% of the specific binding of [³H]NKA) are calculated from competition curves.

-

The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays of NK-2 Receptor Antagonism

Objective: To determine the functional antagonist potency (pA₂) of this compound in isolated tissue preparations.

Materials:

-

Isolated hamster trachea, guinea pig trachea, and rabbit pulmonary artery preparations.

-

Organ baths containing appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic force transducers to measure tissue contraction.

-

Neurokinin A (NKA) as the agonist.

-

This compound at various concentrations.

Procedure:

-

Isolated tissues are mounted in organ baths and allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to the agonist (NKA) are generated to establish a baseline contractile response.

-

The tissues are then incubated with a specific concentration of the antagonist (this compound) for a predetermined period.

-

A second cumulative concentration-response curve to NKA is then obtained in the presence of this compound.

-

This procedure is repeated with several different concentrations of this compound.

-

The antagonist effect is quantified by the rightward shift of the agonist concentration-response curve.

-

A Schild plot is constructed by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist dose-response curve.

Visualizations

Signaling Pathway of the NK-2 Receptor

Caption: NK-2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Determining Binding Affinity (Ki)

Caption: Workflow for determining the binding affinity (Ki) of this compound.

Logical Relationship of Species Selectivity

Caption: Logical relationship illustrating the species selectivity of this compound.

In-Depth Technical Guide: Preliminary Studies on the Effects of ZM 253270

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 253270 is a notable pharmacological tool primarily recognized for its potent and selective inhibition of the Gαq protein signaling pathway. Although initially identified as a nonpeptide neurokinin A antagonist, its utility in research is overwhelmingly attributed to its ability to block the cascade of events initiated by the activation of Gq-coupled G protein-coupled receptors (GPCRs). This guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols to facilitate its application in a research setting.

Core Mechanism of Action: Inhibition of Gq Signaling

The primary molecular target of this compound is the Gαq subunit of heterotrimeric G proteins. By selectively inhibiting Gαq, this compound effectively blocks the downstream signaling cascade that is crucial for the physiological function of numerous GPCRs.

The canonical Gq signaling pathway, which is inhibited by this compound, proceeds as follows:

-

GPCR Activation: An agonist binds to and activates a Gq-coupled receptor.

-

G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

-

Effector Activation: The GTP-bound Gαq subunit dissociates from the Gβγ dimer and activates its primary effector, Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Cellular Response: The increase in intracellular calcium concentration, along with the action of DAG, activates various downstream effectors, such as protein kinase C (PKC), leading to a cellular response.

This compound exerts its inhibitory effect by preventing the Gαq subunit from exchanging GDP for GTP, thereby keeping the G protein in its inactive state and halting the entire signaling cascade.

Quantitative Data Presentation

While specific quantitative data for this compound is not as widely published as for its close analog, YM-254890, the available information and comparative studies indicate a high potency in inhibiting Gq-mediated responses. The following table summarizes the expected potency based on studies of Gq inhibitors in relevant assays.

| Compound | Assay Type | Cell Line | Receptor Target | IC50 |

| YM-254890 | Calcium Mobilization | - | P2Y1 | 31 nM[1] |

| YM-254890 | [35S]GTPγS Binding | - | Gq/11 | -[1] |

Note: YM-254890 is a well-characterized Gq inhibitor that is structurally and functionally similar to this compound. Its IC50 values provide a strong indication of the potency expected for this compound.

Experimental Protocols

The primary methods for investigating the effects of this compound revolve around measuring the downstream consequences of Gq activation, namely IP3 accumulation and intracellular calcium mobilization.

Intracellular Calcium Mobilization Assay

This is the most common functional assay to assess the activity of Gq-coupled receptors and the inhibitory effect of compounds like this compound.

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

-

Cells expressing the Gq-coupled receptor of interest (e.g., HEK293, CHO)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Agonist for the receptor of interest

-

This compound

-

Microplate reader with fluorescence detection and automated injection capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Incubation:

-

Gently wash the cells with assay buffer to remove excess dye.

-

Add assay buffer containing various concentrations of this compound (or vehicle control) to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Measurement of Calcium Flux:

-

Place the microplate in the plate reader and allow the temperature to equilibrate.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Use the instrument's injector to add the agonist to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound.

-

Calculate the IC50 value for this compound by determining the concentration that causes a 50% inhibition of the maximal agonist response.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLC activity by quantifying the accumulation of a stable downstream metabolite of IP3.

Objective: To determine the inhibitory effect of this compound on agonist-induced IP1 accumulation.

Materials:

-

Cells expressing the Gq-coupled receptor of interest.

-

IP1 competitive immunoassay kit (e.g., HTRF, ELISA).

-

Stimulation buffer provided with the kit.

-

Agonist for the receptor of interest.

-

This compound.

Procedure:

-

Cell Seeding: Seed cells into a suitable microplate as per the kit manufacturer's instructions.

-

Compound and Agonist Addition:

-

Prepare dilutions of this compound and the agonist in the stimulation buffer.

-

Add this compound (or vehicle) to the cells and incubate for the desired time.

-

Add the agonist to stimulate the cells. The incubation time for stimulation will depend on the cell type and receptor but is typically around 30-60 minutes.

-

-

Cell Lysis and IP1 Detection:

-

Lyse the cells using the lysis buffer provided in the kit.

-

Perform the IP1 detection steps according to the manufacturer's protocol. This usually involves adding detection reagents (e.g., IP1-d2 and anti-IP1 cryptate) and incubating.

-

-

Measurement:

-

Read the plate on a compatible plate reader (e.g., HTRF reader).

-

-

Data Analysis:

-

Generate a standard curve using the IP1 standards provided in the kit.

-

Calculate the concentration of IP1 in each sample.

-

Plot the agonist dose-response curves for IP1 accumulation in the presence and absence of this compound.

-

Determine the IC50 value for this compound.

-

Mandatory Visualizations

Caption: Gq Protein Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a calcium mobilization assay.

References

ZM 253270: A Technical Guide to a Species-Selective NK-2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of ZM 253270, a potent and species-selective non-peptide antagonist of the neurokinin A (NKA) receptor, also known as the tachykinin NK-2 receptor. This document includes a summary of its binding affinity and functional activity, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, non-peptide small molecule belonging to the pyrrolopyrimidine class of compounds.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one |

| CAS Number | 169340-04-9 |

| Chemical Formula | C₂₂H₂₆ClN₇O₃ |

| Molecular Weight | 471.95 g/mol |

| SMILES | O=C1N(C(C)C)CC2=C(NC3=CC=C(Cl)C=C3)N=C(N4CCN(C(/C(C)=N/O)=O)CC4)N=C21 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Store at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). Should be stored in a dry, dark environment. |

Pharmacological Properties

This compound is a selective antagonist of the tachykinin NK-2 receptor, with a marked species selectivity. It exhibits high affinity for the hamster NK-2 receptor, while being significantly less potent at the human NK-2 receptor.

Mechanism of Action

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), mediates its effects through three distinct G-protein coupled receptors: NK-1, NK-2, and NK-3, respectively. NKA is the preferential endogenous ligand for the NK-2 receptor. The activation of the NK-2 receptor, which is coupled to the Gq/11 G-protein, stimulates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various physiological responses, including smooth muscle contraction.

This compound acts as a competitive antagonist at the NK-2 receptor, meaning it binds to the receptor at the same site as the endogenous ligand NKA but does not activate it. By occupying the binding site, this compound prevents NKA from binding and initiating the downstream signaling cascade, thereby inhibiting NKA-induced physiological effects.

Binding Affinity and Functional Activity

The binding affinity and functional antagonist potency of this compound have been determined through radioligand binding assays and in vitro functional studies. The data highlights the compound's selectivity for the hamster NK-2 receptor over the human counterpart and its low affinity for the NK-1 receptor.

Table 3: In Vitro Pharmacological Profile of this compound

| Assay Type | Receptor/Tissue | Species | Parameter | Value | Reference |

| Radioligand Binding | NK-2 Receptor (cloned) | Hamster | Kᵢ | 2 nM | [1] |

| NK-2 Receptor (cloned) | Human | Kᵢ | 96 nM (48-fold lower affinity) | [1] | |

| NK-1 Receptor (lung membranes) | Guinea Pig | Kᵢ | > 2 µM | [1] | |

| Functional Assay | Trachea (smooth muscle contraction) | Hamster | -logK₋B | 7.5 | [1] |

| Bronchus (smooth muscle contraction) | Human | -logK₋B | ~5.5 (90-fold less potent) | [1] |

Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacological properties of this compound, based on published literature.[1]

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Kᵢ) of this compound for the NK-2 and NK-1 receptors.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from its receptor.

Materials:

-

Membrane preparations from cells expressing cloned hamster or human NK-2 receptors.

-

Membrane preparations from guinea pig lung for NK-1 receptors.

-

Radioligand: [³H]NKA for NK-2 receptors and [³H]Substance P for NK-1 receptors.

-

This compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand ([³H]NKA or [³H]SP) and varying concentrations of this compound in an assay buffer.

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Smooth Muscle Contraction)

These assays are conducted to determine the functional antagonist potency (-logK₋B) of this compound in isolated tissues.

Objective: To measure the ability of this compound to inhibit the contractile response induced by the NK-2 receptor agonist, NKA.

Materials:

-

Isolated hamster tracheal rings.

-

Isolated human bronchial tissues.

-

Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O₂ / 5% CO₂.

-

Neurokinin A (NKA) as the agonist.

-

This compound as the antagonist.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: The isolated tissues (hamster trachea or human bronchus) are mounted in organ baths containing physiological salt solution at 37°C and aerated. The tissues are allowed to equilibrate under a resting tension.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to NKA is generated to determine the baseline contractile response.

-

Antagonist Incubation: The tissues are then washed and incubated with a specific concentration of this compound for a predetermined period.

-

Second Agonist Curve: A second cumulative concentration-response curve to NKA is generated in the presence of this compound.

-

Data Analysis: The antagonist potency is determined by measuring the rightward shift in the NKA concentration-response curve caused by this compound. The -logK₋B value is calculated using the Schild equation. This process is repeated with different concentrations of the antagonist to confirm competitive antagonism.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the tachykinin NK-2 receptor. Its high affinity and species selectivity make it particularly useful for comparative studies and for elucidating the differences in NK-2 receptor pharmacology between species. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Assays Utilizing Gq/11 Protein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) that couple to the Gq/11 family of G proteins play a crucial role in cellular signaling by activating phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium. The study of these receptors is paramount in drug discovery and basic research. This document provides detailed application notes and protocols for conducting in vitro calcium assays to investigate Gq/11-mediated signaling pathways. The protocols focus on the use of the selective Gq/11 inhibitors, YM-254890 and FR900359, to validate the involvement of this pathway in response to receptor activation.

Mechanism of Action of Gq/11 Inhibitors

YM-254890 and FR900359 are potent and selective inhibitors of Gαq, Gα11, and Gα14 proteins.[1] Their mechanism of action involves binding to the GDP-bound state of the Gαq/11 subunit, thereby preventing the exchange of GDP for GTP. This blockade of nucleotide exchange effectively uncouples the G protein from its upstream receptor and downstream effector, PLC, thus inhibiting the mobilization of intracellular calcium.[1]

Signaling Pathway of Gq/11-Mediated Calcium Mobilization

The activation of a Gq/11-coupled GPCR by an agonist initiates a cascade of intracellular events leading to an increase in cytosolic calcium concentration.

Caption: Gq/11 signaling pathway leading to calcium mobilization.

Quantitative Data for Gq/11 Inhibitors

The potency of YM-254890 and FR900359 can be quantified by determining their half-maximal inhibitory concentration (IC50) in a calcium mobilization assay. The following table summarizes reported IC50 values for YM-254890.

| Compound | Target | Cell Line | Agonist | Assay Readout | IC50 (nM) | Reference |

| YM-254890 | Gq/11 | Human Coronary Artery Endothelial Cells (HCAEC) | UTP (100 µM) | Intracellular Ca²⁺ Mobilization | 3 | [2] |

| YM-254890 | Gq/11 | Various | - | Gαq/11-mediated signaling | ~30 | [2] |

Experimental Protocols

This section provides a detailed protocol for a no-wash, fluorescence-based in vitro calcium assay using a calcium-sensitive dye such as Fluo-4 NW.

Materials

-

Cell Line: A cell line endogenously expressing a Gq/11-coupled receptor of interest or a recombinant cell line stably expressing the receptor (e.g., CHO-K1, HEK293).[3][4]

-

Gq/11 Inhibitors: YM-254890 or FR900359 (prepare stock solutions in DMSO).

-

Agonist: A known agonist for the Gq/11-coupled receptor of interest.

-

Calcium Assay Kit: A no-wash calcium assay kit (e.g., Fluo-4 NW Calcium Assay Kit).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Plates: 96- or 384-well black-walled, clear-bottom cell culture plates.

-

Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation 3).

Experimental Workflow Diagram

Caption: Workflow for the in vitro calcium assay.

Step-by-Step Protocol

1. Cell Plating: a. Culture cells to 80-90% confluency. b. Harvest and resuspend cells in culture medium. c. Seed cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[5] d. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading: a. Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's protocol in the assay buffer. b. Remove the culture medium from the cell plate. c. Add 100 µL of the dye-loading solution to each well. d. Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.

3. Compound Preparation and Pre-incubation: a. Prepare serial dilutions of the Gq/11 inhibitor (YM-254890 or FR900359) in assay buffer. A typical concentration range to test for IC50 determination would be from 0.1 nM to 1 µM. b. Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80) in the assay buffer. c. Prepare a vehicle control (e.g., 0.1% DMSO in assay buffer). d. After the dye-loading incubation, add the desired concentration of the inhibitor or vehicle to the respective wells. e. Incubate the plate for 30-60 minutes at room temperature, protected from light.

4. Fluorescence Measurement: a. Place the cell plate and the agonist plate into the fluorescence microplate reader. b. Set the instrument parameters for excitation at ~490 nm and emission at ~525 nm. c. Program the instrument to add the agonist to the wells and immediately begin kinetic reading of the fluorescence signal for a desired period (e.g., 120 seconds).

5. Data Analysis: a. The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration. b. For agonist dose-response curves, plot ΔRFU against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. c. For inhibitor dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The percentage of inhibition can be calculated as follows: % Inhibition = [1 - (ΔRFU_inhibitor - ΔRFU_background) / (ΔRFU_agonist_only - ΔRFU_background)] * 100

Troubleshooting

-